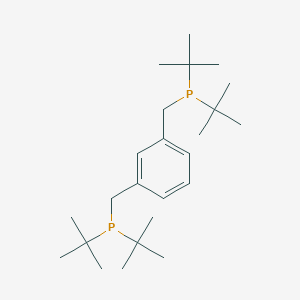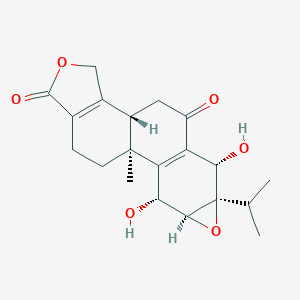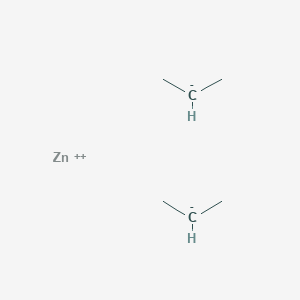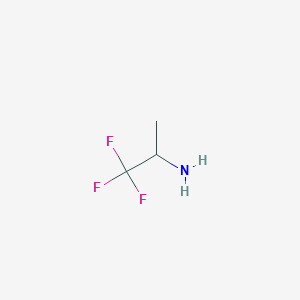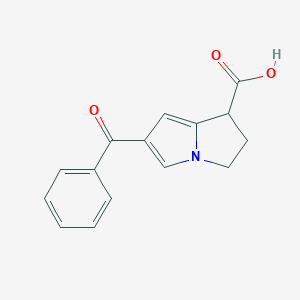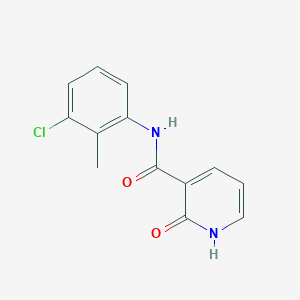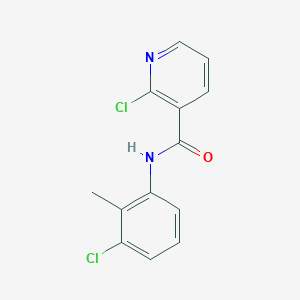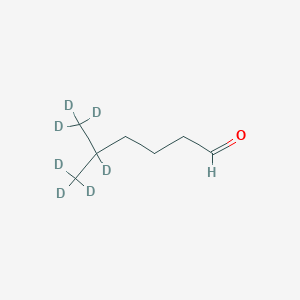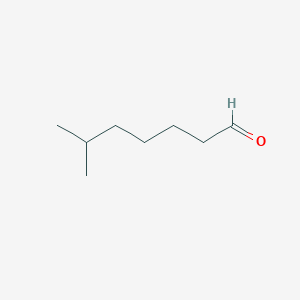![molecular formula C12H15NO2 B128133 Methyl 2-[(2E)-2-buten-1-ylamino]benzoate CAS No. 148160-35-4](/img/structure/B128133.png)
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate, also known as MBB, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBB is a member of the benzoate family, which is a group of organic compounds that are commonly used in the synthesis of various pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been investigated for its potential use as a prodrug for the delivery of various therapeutic agents.
Wirkmechanismus
The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to inhibit the activity of various kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of various adhesion molecules, such as ICAM-1 and VCAM-1. Methyl 2-[(2E)-2-buten-1-ylamino]benzoate has also been shown to induce apoptosis in various cancer cell lines and to inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate. One area of research is the development of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate-based prodrugs for the delivery of various therapeutic agents. Another area of research is the investigation of the potential use of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate in the treatment of various inflammatory and autoimmune diseases. Finally, the development of more efficient synthesis methods for Methyl 2-[(2E)-2-buten-1-ylamino]benzoate could lead to the production of larger quantities of this compound, which could facilitate further research in this field.
In conclusion, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses a wide range of biological activities and has been investigated for its potential use as a prodrug for the delivery of various therapeutic agents. The exact mechanism of action of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Despite its limitations, Methyl 2-[(2E)-2-buten-1-ylamino]benzoate remains a promising compound for further research in this field.
Synthesemethoden
The synthesis of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate involves the reaction of 2-[(2E)-2-buten-1-ylamino]benzoic acid with methanol and a catalytic amount of acid. The resulting product is then purified by recrystallization or chromatography. This method has been optimized to produce high yields of Methyl 2-[(2E)-2-buten-1-ylamino]benzoate with a purity of over 95%.
Eigenschaften
CAS-Nummer |
148160-35-4 |
|---|---|
Produktname |
Methyl 2-[(2E)-2-buten-1-ylamino]benzoate |
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 2-[[(E)-but-2-enyl]amino]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h3-8,13H,9H2,1-2H3/b4-3+ |
InChI-Schlüssel |
VMAVSKHXWATIAM-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/CNC1=CC=CC=C1C(=O)OC |
SMILES |
CC=CCNC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CC=CCNC1=CC=CC=C1C(=O)OC |
Synonyme |
Benzoic acid, 2-(2-butenylamino)-, methyl ester, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



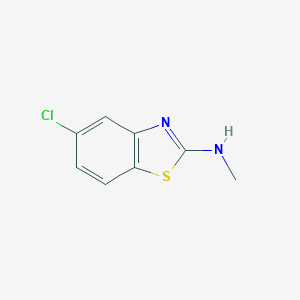
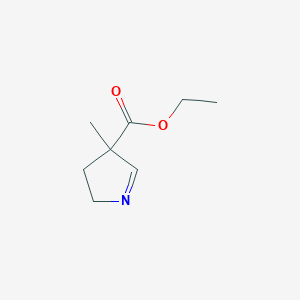
![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)
